molecular formula C23H34ClNO5 B12745024 Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride CAS No. 84541-62-8

Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride

Cat. No.: B12745024
CAS No.: 84541-62-8
M. Wt: 440.0 g/mol
InChI Key: XMJRSFHVSKSBGO-UHFFFAOYSA-N
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Description

Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including phenol, ether, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride involves multiple steps. The process typically begins with the preparation of 2,6-dimethoxyphenol, which is then reacted with ethyl bromide to form 2-(2,6-dimethoxyphenoxy)ethyl bromide. This intermediate is further reacted with methylamine to produce 2-(2,6-dimethoxyphenoxy)ethylmethylamine. The final step involves the reaction of this intermediate with 4-(2-bromoethoxy)-2-methyl-5-(1-methylethyl)phenol to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ether and phenol groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include quinones, secondary or tertiary amines, and substituted phenols or ethers.

Scientific Research Applications

Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can interact with receptors and neurotransmitters, affecting cellular signaling pathways. The ether group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-dimethoxy-4-(2-propenyl)-
  • Phenol, 2,6-dimethoxy-
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

84541-62-8

Molecular Formula

C23H34ClNO5

Molecular Weight

440.0 g/mol

IUPAC Name

4-[2-[2-(2,6-dimethoxyphenoxy)ethyl-methylamino]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C23H33NO5.ClH/c1-16(2)18-15-19(25)17(3)14-22(18)28-12-10-24(4)11-13-29-23-20(26-5)8-7-9-21(23)27-6;/h7-9,14-16,25H,10-13H2,1-6H3;1H

InChI Key

XMJRSFHVSKSBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCOC2=C(C=CC=C2OC)OC.Cl

Origin of Product

United States

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